Cas no 16499-46-0 (6-Fluoro-2-methylquinazoline)

6-Fluoro-2-methylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-2-methylquinazoline
- Quinazoline, 6-fluoro-2-methyl-
- 6-Fluoro-2-methylquinazoline
-
- Inchi: 1S/C9H7FN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3
- InChI Key: WVCVHKMIMFZFAP-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(=CN=C(C)N=2)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 2
- Topological Polar Surface Area: 25.8
6-Fluoro-2-methylquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM210942-1g |
6-Fluoro-2-methylquinazoline |
16499-46-0 | 97% | 1g |
$499 | 2021-08-04 | |
Alichem | A189011113-1g |
6-Fluoro-2-methylquinazoline |
16499-46-0 | 97% | 1g |
$578.86 | 2022-04-02 | |
Chemenu | CM210942-1g |
6-Fluoro-2-methylquinazoline |
16499-46-0 | 97% | 1g |
$*** | 2023-03-30 |
6-Fluoro-2-methylquinazoline Related Literature
-
Gujjenahalli Ramalingaiah Yogesh Kumar,Noor Shahina Begum New J. Chem. 2021 45 9811
Additional information on 6-Fluoro-2-methylquinazoline
Introduction to 6-Fluoro-2-methylquinazoline (CAS No. 16499-46-0)
6-Fluoro-2-methylquinazoline, identified by its Chemical Abstracts Service (CAS) number 16499-46-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of both a fluoro substituent and a methyl group on the quinazoline core imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The quinazoline scaffold is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, and it is widely recognized for its role in various pharmacological applications. The introduction of fluorine at the 6-position and a methyl group at the 2-position enhances the compound's interactions with biological targets, thereby improving its pharmacokinetic and pharmacodynamic properties. This modification is particularly significant in medicinal chemistry, as fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity.
In recent years, there has been a surge in research focused on developing quinazoline derivatives as potential therapeutic agents. These derivatives have shown promise in treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. The fluorinated and methylated quinazolines are of particular interest due to their enhanced bioavailability and reduced toxicity compared to their non-fluorinated counterparts.
6-Fluoro-2-methylquinazoline has been extensively studied for its potential applications in oncology. Quinazoline derivatives are known to inhibit kinases, which are enzymes involved in cell proliferation and survival. The fluoro substituent enhances the binding affinity of these compounds to their target proteins, leading to more effective inhibition. Several preclinical studies have demonstrated the efficacy of 6-Fluoro-2-methylquinazoline in inhibiting the growth of various cancer cell lines. These findings have laid the groundwork for further investigation into its clinical potential.
Beyond oncology, 6-Fluoro-2-methylquinazoline has also been explored for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic pathways. Research has shown that it exhibits activity against Gram-positive bacteria, making it a promising candidate for developing new antibiotics. Additionally, its ability to cross bacterial cell membranes suggests that it could be effective against drug-resistant strains.
The synthesis of 6-Fluoro-2-methylquinazoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between fluorinated intermediates and methylated pyrimidine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process. These methods are crucial for producing sufficient quantities of the compound for both research and potential commercial applications.
The pharmacological profile of 6-Fluoro-2-methylquinazoline is further enhanced by its ability to modulate signaling pathways involved in inflammation and immune response. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease models. This property makes it a promising candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 6-Fluoro-2-methylquinazoline (CAS No. 16499-46-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an effective scaffold for designing drugs targeting various diseases, particularly cancer and infectious disorders. Ongoing research continues to uncover new therapeutic applications for this compound, underscoring its importance in modern drug development.
16499-46-0 (6-Fluoro-2-methylquinazoline) Related Products
- 954085-93-9(N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide)
- 2248316-16-5(4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine)
- 941918-08-7(2,4-dimethoxy-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 1352500-58-3(1-Benzoyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-one)
- 1806864-59-4(2-Amino-5-chloro-3-(trifluoromethoxy)benzylamine)
- 2228162-87-4(N-(5-bromo-2-cyclopropylpyrimidin-4-yl)methylhydroxylamine)
- 86693-85-8(2-chloro-1-(3-phenoxyphenyl)ethan-1-ol)
- 1533519-96-8(2-5-Bromo-4-(4-propyl-1-naphthalenyl)-4H-1,2,4-triazol-3-ylthio-acetic Acid)
- 1493160-94-3(N-(2-amino-1-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide)
- 50515-99-6(Tetradecanedioic Acid Monomethyl Ester)




